molecular formula C12H16N2O2 B1386810 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid CAS No. 1171065-67-0

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid

Cat. No.: B1386810
CAS No.: 1171065-67-0
M. Wt: 220.27 g/mol
InChI Key: GQGVQOAGMRMIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is a heterocyclic compound featuring a propanoic acid backbone substituted with both pyridin-3-yl and pyrrolidin-1-yl groups at the β-carbon. The molecular formula is hypothesized as C₁₁H₁₄N₂O₂, with a calculated molecular weight of 206.24 g/mol.

Properties

IUPAC Name

3-pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGVQOAGMRMIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Attachment of Pyridine Ring: The pyridine ring is introduced through a series of reactions, often involving the use of pyridine derivatives and coupling agents.

    Final Assembly: The final step involves the coupling of the pyrrolidine and pyridine rings through a propanoic acid linker, using reagents such as coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or aldehydes.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules and coordination polymers. The presence of both pyridine and pyrrolidine moieties allows for diverse reactivity patterns, making it suitable for synthesizing derivatives with tailored properties for specific applications.

Coordination Chemistry
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been employed in the preparation of new coordination polymers. For example, it can react with metal salts such as silver nitrate (AgNO₃) and copper(II) nitrate (Cu(NO₃)₂·6H₂O) to form metal-organic frameworks (MOFs), which are crucial in catalysis and material science .

Application Details
Building BlockUsed in the synthesis of complex organic molecules
Coordination PolymersForms coordination compounds with transition metals

Biological Applications

Biochemical Pathways
Research indicates that 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid may play a role in various biochemical pathways. Its structure suggests potential interactions with enzymes and receptors, making it a candidate for studying enzyme kinetics and protein-ligand interactions.

Pharmacological Studies
The compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems highlights its importance in pharmacology .

Biological Application Details
Enzyme InteractionsPotential role in modulating enzyme activity
Neuroprotective ResearchInvestigated for effects on neurodegenerative diseases

Medical Applications

Drug Development
As a precursor in pharmaceutical synthesis, 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is explored for developing new drugs targeting various conditions, including pain management and neurological disorders. Its unique structure allows for modifications that can enhance bioavailability and efficacy .

Case Study: Neuroprotective Effects
A recent study examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it could significantly reduce cell death, suggesting its potential as a therapeutic agent in neuroprotection.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other materials requiring specific chemical characteristics.

Industrial Application Details
Specialty ChemicalsUsed in coatings and adhesives production

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid with key analogs based on structural features, molecular properties, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (hypothetical) C₁₁H₁₄N₂O₂ 206.24 Pyridine, pyrrolidine, carboxylic acid Predicted moderate solubility due to polar groups; potential CNS activity.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridine, α-amino acid, carboxylic acid Bioactive analog of alanine; purity ≥98.5%; possible neurotransmitter interactions.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 171.16 Dioxopyrrolidine, carboxylic acid Irritant (skin, eyes, respiratory system); requires PPE during handling.
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-propanoic acid Not reported Not reported Pyridine, oxadiazole, carboxylic acid Oxadiazole enhances metabolic stability; potential antimicrobial applications.
3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid C₁₂H₁₅N₅O₂ 261.28 Triazolopyridazine, pyrrolidine, carboxylic acid High nitrogen content suggests kinase inhibition potential; experimental use.

Detailed Research Findings

Structural and Functional Group Analysis

  • Pyridine vs. Oxadiazole/Triazolo Rings: The pyridin-3-yl group in the target compound and its analogs (e.g., ) provides aromaticity and hydrogen-bonding capability, which are critical for binding to biological targets.
  • Pyrrolidine vs. Dioxopyrrolidine : The pyrrolidin-1-yl group in the target compound and likely enhances solubility due to its basic nitrogen, whereas the dioxopyrrolidine in is more oxidized and may increase reactivity or toxicity.

Biological Activity

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (commonly referred to as compound 1) is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various biological pathways. This article discusses the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is C13H16N2O2C_{13}H_{16}N_2O_2. Its structure features a pyridine ring and a pyrrolidine moiety, which are critical for its biological interactions. The compound's ability to interact with various receptors and enzymes underpins its pharmacological potential.

Neuropeptide S Receptor Antagonism

Research indicates that compounds similar to 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid can act as antagonists at neuropeptide S (NPS) receptors. Modulation of the NPS system has been linked to several central nervous system (CNS) disorders, including anxiety and panic disorders. For instance, one study synthesized several analogs that demonstrated effective antagonistic activity against NPS receptors, with some compounds achieving a binding affinity (K_e) as low as 36 nM .

Enzyme Interactions

The compound has also been shown to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. This interaction can modulate the metabolic pathways of other compounds, potentially leading to altered pharmacokinetics and dynamics.

Antibacterial and Antifungal Properties

Preliminary studies have indicated that pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For example, certain derivatives were tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . Although specific data for 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is limited, its structural similarities suggest potential antimicrobial properties.

Case Studies

  • Neuropharmacological Studies : A series of in vivo studies demonstrated that related compounds could significantly reduce NPS-induced locomotor activity in mice. The most potent compounds in these studies displayed favorable pharmacokinetic profiles, suggesting their potential for therapeutic applications in treating anxiety disorders .
  • Cancer Cell Line Studies : Similar compounds have been evaluated for their antiproliferative effects against cancer cell lines, indicating that modifications in the pyridine or pyrrolidine structures can enhance their activity against specific targets like fibroblast growth factor receptors (FGFRs) .

Table 1: Summary of Biological Activities

Activity Compound IC50/K_e (nM) Tested Model
NPS Receptor Antagonism3-Pyridin-3-yl derivatives36In vitro (cell lines)
Antibacterial ActivityPyrrolidine derivatives0.0039 - 0.025S. aureus, E. coli
FGFR InhibitionPyrrolo[2,3-b]pyridine analogs1900Cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.